
3,7-Dimethylocta-2,6-dienoate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethylocta-2,6-dienoate(1-) is major species at pH 7.3. It is an alpha,beta-unsaturated monocarboxylic acid, a methyl-branched fatty acid, a monoterpenoid and a polyunsaturated fatty acid anion.
Applications De Recherche Scientifique
Radical Addition Reactions
3,7-Dimethylocta-2,6-dienoate(1-) has been studied for its reactions with organic radicals. For instance, McQuillin and Wood (1976) explored the reactions of 3,7-dimethylocta-1,6-diene with radicals generated by manganese(III) acetate, revealing addends in different groups reacting at specific bonds, indicating a potential for selective radical additions in organic synthesis (McQuillin & Wood, 1976).
Applications in Polymer Synthesis
Dolatkhani, Cramail, and Deffieux (1995) discussed the use of 3,7-dimethylocta-1,6-diene in the synthesis of ethylene-propylene-diene terpolymers (EPDM), analyzing its reactivity compared to other linear dienes. This demonstrates its utility in the creation of specialized polymers (Dolatkhani, Cramail, & Deffieux, 1995).
Isolation from Natural Sources
Yang et al. (2013) isolated new acyclic monoterpenoids, including 3,7-dimethylocta-2,6-dienoate, from Acanthopanax sessiliflorus fruits. This indicates its presence in natural sources and potential applications in natural product chemistry and pharmacology (Yang et al., 2013).
Reactivity with Transition Metals
Research by McQuillin and Parker (1975) on the complexing of terpenes with transition metals included 3,7-dimethylocta-1,6-diene. They examined its catalytic oxidation and hydroformylation, providing insights into its potential applications in catalysis (McQuillin & Parker, 1975).
Propriétés
Formule moléculaire |
C10H15O2- |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
Clé InChI |
ZHYZQXUYZJNEHD-UHFFFAOYSA-M |
SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
SMILES canonique |
CC(=CCCC(=CC(=O)[O-])C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)
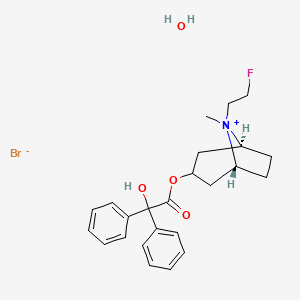
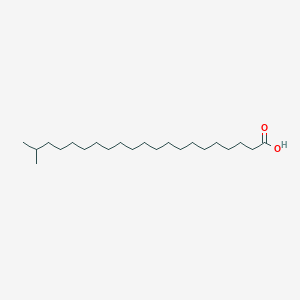
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)

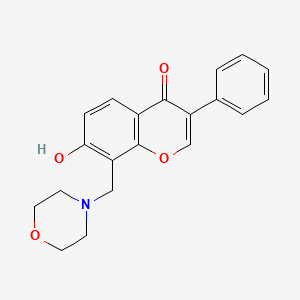
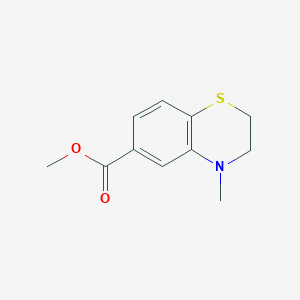
![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)

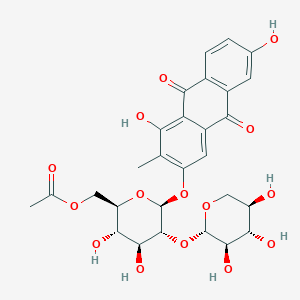

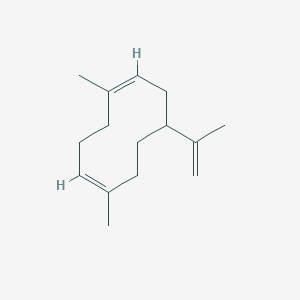

![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)